Array ( [bid] => 1399908 )
1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid is a compound characterized by its unique structure that combines a thiophene ring with an azetidine moiety. It features a carboxylic acid functional group, which enhances its potential biological activity. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceuticals, particularly as an inhibitor of certain biological pathways.
The chemical reactivity of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid can be attributed to the presence of both the carboxylic acid and the carbonyl group. These functional groups can participate in various reactions, such as:
These reactions are essential for modifying the compound to enhance its biological activity or to develop derivatives with improved properties.
Research indicates that compounds similar to 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid exhibit significant biological activities, including:
The synthesis of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid typically involves several steps:
These synthetic routes require careful optimization to ensure high yields and purity of the final product.
1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid has potential applications in:
Interaction studies are crucial for understanding how 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid interacts with biological targets. These studies typically involve:
Such studies help elucidate the mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid. Here are some notable examples:
These compounds highlight the diversity within this chemical class and underscore the unique aspects of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid, particularly its specific structural features that may confer distinct biological activities.
1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid is a heterocyclic compound featuring three distinct structural motifs:
The IUPAC name reflects this hierarchy:
1-[5-chlorothiophene-2-carbonyl]azetidine-3-carboxylic acid.
Key structural data:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₈ClNO₃S | |
| Molecular weight | 245.68 g/mol | |
| SMILES code | C1CC(N(C1)C(=O)C2=CC=C(Cl)S2)C(=O)O |
The compound shares structural similarities with other azetidine-thiophene hybrids but differs in substituent positioning and functional groups:
Conformational analyses reveal:
Key computational insights: